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Compound of Interest

Compound Name: Dipalmitelaidin

Cat. No.: B3026124 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical and functional comparison of Dipalmitelaidin,

a diacylglycerol containing two trans-monounsaturated fatty acids, with its saturated

counterpart, Dipalmitin. While direct experimental data on Dipalmitelaidin in lipidomics

datasets is scarce, this guide offers a comparative analysis based on the known biological

activities of its constituent fatty acids and the general principles of diacylglycerol signaling and

analysis.

Quantitative Data Summary
The following table summarizes the key quantitative data for Dipalmitelaidin and its common

comparator, Dipalmitin.
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Feature Dipalmitelaidin
Dipalmitin (1,2-
Dipalmitoyl-sn-
glycerol)

Data Source /
Method

Molecular Formula C35H64O5 C35H68O5 Chemical Database

Molecular Weight 564.88 g/mol [1][2] 568.91 g/mol Chemical Database

Lipid Class Diacylglycerol (DAG) Diacylglycerol (DAG) Lipid Classification

Fatty Acid

Composition

Palmitelaidic acid

(16:1t)
Palmitic acid (16:0) Structural Information

Predicted logP 9.7 (Approx.) 10.2 (Approx.)
Computational

Prediction

Abundance in

Datasets

Not explicitly

annotated in major

public lipidomics

repositories. May be

present in datasets

analyzing samples

with high trans-fatty

acid content,

identifiable by its

specific mass.

Commonly identified

and quantified in

numerous lipidomics

studies across various

biological matrices.

Literature and

Database Review

Comparative Performance and Biological Role
Dipalmitelaidin: A Diacylglycerol with Trans-Fatty Acids

Dipalmitelaidin is a diacylglycerol (DAG) composed of a glycerol backbone and two

palmitelaidic acid molecules. Palmitelaidic acid is the trans-isomer of palmitoleic acid, a

monounsaturated omega-7 fatty acid. The presence of trans-fatty acids is the defining feature

of Dipalmitelaidin and is expected to significantly influence its biological activity compared to

its saturated and cis-unsaturated counterparts.

Dipalmitin: A Saturated Diacylglycerol
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Dipalmitin, specifically 1,2-dipalmitoyl-sn-glycerol, is a common diacylglycerol in biological

systems, composed of a glycerol backbone and two saturated palmitic acid molecules. It is a

key intermediate in lipid metabolism and a well-known signaling molecule.

Performance Comparison: Inferred from Fatty Acid Biology

Aspect Dipalmitelaidin (Inferred) Dipalmitin (Established)

Membrane Fluidity

Likely decreases membrane

fluidity compared to cis-

unsaturated DAGs, but may

have a less rigidifying effect

than fully saturated DAGs.

Increases membrane rigidity

and order.

Signaling

Expected to act as a second

messenger, potentially with

altered kinetics or downstream

effects compared to other

DAGs. Trans-fatty acids have

been linked to pro-

inflammatory signaling

pathways.

Well-established second

messenger that activates

Protein Kinase C (PKC).

Metabolism

The metabolic fate of trans-

fatty acid-containing DAGs is

less characterized but may

differ from saturated and cis-

unsaturated DAGs.

Readily metabolized for energy

storage (triglyceride synthesis)

or used in the synthesis of

other lipids.

Health Implications

The presence of trans-fatty

acids raises concerns about

potential adverse health

effects, as dietary trans-fats

are linked to cardiovascular

disease and inflammation.

Elevated levels of saturated

DAGs are associated with

insulin resistance and other

metabolic disorders.

Signaling Pathways

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diacylglycerols are pivotal second messengers that activate a variety of signaling proteins,

most notably Protein Kinase C (PKC). The specific fatty acid composition of the DAG molecule

can influence which PKC isoforms are activated and the downstream cellular responses.

General Diacylglycerol Signaling Pathway
The canonical diacylglycerol signaling pathway begins with the hydrolysis of membrane

phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C

(PLC). This reaction generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and

diacylglycerol (DAG). While IP3 diffuses into the cytoplasm to trigger the release of calcium

from intracellular stores, DAG remains in the membrane and recruits and activates PKC.
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Canonical Diacylglycerol Signaling Pathway.

Hypothetical Signaling Pathway for Dipalmitelaidin
Given that Dipalmitelaidin is a diacylglycerol, it is expected to participate in the PKC signaling

pathway. However, the presence of trans-fatty acids may introduce specificities. Research on

trans-fatty acids suggests they can modulate inflammatory signaling pathways. Therefore,

Dipalmitelaidin might preferentially activate certain PKC isoforms or other signaling molecules

involved in inflammatory responses.
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Hypothetical Dipalmitelaidin Signaling.

Experimental Protocols
Lipid Extraction from Biological Samples
A standard method for extracting lipids, including diacylglycerols, is a modified Bligh-Dyer

extraction.

Materials:

Chloroform

Methanol

0.9% NaCl solution

Sample (e.g., cell pellet, tissue homogenate)

Glass tubes

Centrifuge

Protocol:

To your sample in a glass tube, add a 2:1 (v/v) mixture of chloroform:methanol. The total

volume should be at least 20 times the sample volume.

Vortex the mixture vigorously for 2 minutes.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b3026124?utm_src=pdf-body-img
https://www.benchchem.com/product/b3026124?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add 0.25 volumes of chloroform and vortex for 30 seconds.

Add 0.25 volumes of 0.9% NaCl and vortex for 30 seconds.

Centrifuge at 1,000 x g for 10 minutes to separate the phases.

Carefully collect the lower organic phase, which contains the lipids.

Dry the lipid extract under a stream of nitrogen.

Resuspend the dried lipids in an appropriate solvent for downstream analysis (e.g.,

methanol/chloroform 1:1).

Quantification of Diacylglycerols by LC-MS/MS
Instrumentation:

High-Performance Liquid Chromatography (HPLC) system

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

Chromatographic Conditions (Example):

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate and 0.1% formic

acid

Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1%

formic acid

Gradient: A time-dependent gradient from a high percentage of mobile phase A to a high

percentage of mobile phase B.

Flow Rate: 0.3 mL/min

Column Temperature: 55 °C

Mass Spectrometry Conditions (Example):
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Ionization Mode: Positive Electrospray Ionization (ESI+)

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with

data-dependent MS/MS for untargeted analysis.

MRM Transitions: For Dipalmitelaidin, a precursor ion corresponding to its [M+NH4]+

adduct would be selected, and a fragment ion corresponding to the neutral loss of a

palmitelaidic acid moiety would be monitored. A similar approach is used for Dipalmitin.

Internal Standards: Use of a deuterated or odd-chain diacylglycerol internal standard is

crucial for accurate quantification.

Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Dipalmitelaidin and its

comparison with other diacylglycerols in a lipidomics study.
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Lipidomics Analysis Workflow.
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Conclusion
The analysis of Dipalmitelaidin presents a unique opportunity to understand the biological

roles of diacylglycerols containing trans-fatty acids. While direct experimental data remains

limited in public datasets, this guide provides a framework for its comparative analysis against

well-characterized lipids like Dipalmitin. By leveraging established lipidomics workflows and

integrating knowledge of trans-fatty acid biology, researchers can begin to elucidate the specific

signaling pathways and metabolic fates of this intriguing lipid species. Future studies employing

targeted lipidomics and stable isotope labeling will be crucial to definitively characterize the role

of Dipalmitelaidin in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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